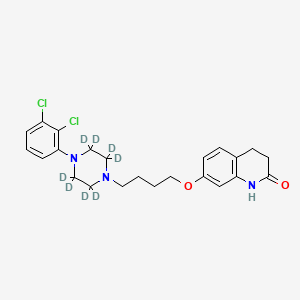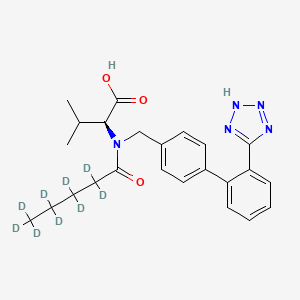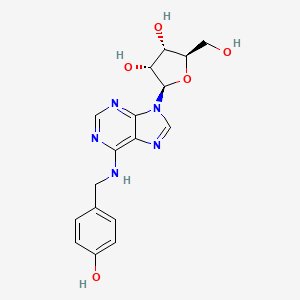![molecular formula C21H22ClNO B1662893 (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride CAS No. 157654-67-6](/img/structure/B1662893.png)
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
Overview
Description
NSC632839 is a multifunctional enzyme inhibitor known for its ability to inhibit both deubiquitinases and deSUMOylases. Specifically, it targets ubiquitin-specific protease 2, ubiquitin-specific protease 7, and sentrin-specific protease 2. The compound has a molecular formula of C21H22ClNO and a molecular weight of 339.86 g/mol .
Mechanism of Action
Target of Action
NSC 632839 hydrochloride, also known as NSC632839, is a non-selective isopeptidase inhibitor . It primarily targets ubiquitin-specific proteases (USP2 and USP7) and the ubiquitin-like SUMO peptidase SENP2 . These enzymes play crucial roles in the regulation of protein degradation and cellular processes such as cell cycle progression and DNA damage repair .
Mode of Action
NSC 632839 interacts with its targets by inhibiting their enzymatic activities . Specifically, it inhibits the activities of USP2, USP7, and SENP2 with EC50 values of 45 µM, 37 µM, and 9.8 µM, respectively . This inhibition prevents the removal of ubiquitin or SUMO (Small Ubiquitin-like Modifier) from target proteins, thereby affecting their stability and function .
Biochemical Pathways
The inhibition of USP2, USP7, and SENP2 by NSC 632839 affects the ubiquitin-proteasome system (UPS) and SUMOylation pathways . These pathways are involved in the regulation of protein degradation, cell cycle progression, DNA damage repair, and other cellular processes . By inhibiting these enzymes, NSC 632839 can disrupt these pathways and their downstream effects.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of NSC 632839’s action include the inhibition of protein degradation mediated by the ubiquitin-proteasome system . It also induces apoptosis via a Bcl-2-dependent and apoptosome-independent pathway of caspase activation .
Action Environment
Factors such as temperature and light could potentially affect its stability, as suggested by its storage conditions
Biochemical Analysis
Biochemical Properties
NSC 632839 hydrochloride interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit ubiquitin isopeptidases, specifically USP2, USP7, and SENP2 . The IC50 values for these enzymes are 45, 37, and 9.8 μM respectively .
Cellular Effects
NSC 632839 hydrochloride has profound effects on various types of cells and cellular processes. It induces apoptosome-independent apoptosis and caspase activation . This compound also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of NSC 632839 hydrochloride involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As a nonselective ubiquitin isopeptidase inhibitor, it exerts its effects at the molecular level by inhibiting the activity of specific enzymes, leading to changes in gene expression .
Metabolic Pathways
NSC 632839 hydrochloride is involved in the ubiquitin-proteasome system (UPS), a crucial metabolic pathway
Preparation Methods
The synthetic routes and reaction conditions for NSC632839 are not extensively detailed in the available literature. it is known that the compound is available in various forms, including as a solid and in solution, with specific storage conditions to maintain its stability . Industrial production methods typically involve the synthesis of the compound followed by purification to achieve a high degree of purity (≥98%) .
Chemical Reactions Analysis
NSC632839 undergoes various types of chemical reactions, primarily focusing on its inhibitory activity against specific enzymes. The compound is a nonselective isopeptidase inhibitor, which inhibits ubiquitin-specific protease 2, ubiquitin-specific protease 7, and sentrin-specific protease 2 with half-maximal effective concentration values of 45 μM, 37 μM, and 9.8 μM, respectively . The major products formed from these reactions are the inhibited forms of the target enzymes.
Scientific Research Applications
NSC632839 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a tool compound to study the inhibition of deubiquitinases and deSUMOylases, which are enzymes involved in the regulation of protein degradation and post-translational modifications . In biology and medicine, NSC632839 is utilized to investigate the role of these enzymes in various cellular processes, including cell cycle regulation, DNA damage response, and signal transduction pathways . The compound’s ability to inhibit specific enzymes makes it valuable for research into potential therapeutic applications, such as cancer treatment and neurodegenerative diseases .
Comparison with Similar Compounds
NSC632839 is unique in its ability to inhibit both deubiquitinases and deSUMOylases, making it a valuable tool for studying the interplay between these two types of enzymes. Similar compounds include other isopeptidase inhibitors such as ubiquitin-specific protease 1, ubiquitin-specific protease 8, and ubiquitin-specific protease 30 . NSC632839 stands out due to its nonselective inhibition of multiple targets, which provides a broader scope of research applications .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKZLTXPTLIWOJ-BYCVLTJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417701 | |
| Record name | NSC632839 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157654-67-6 | |
| Record name | NSC632839 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157654-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)












![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)
